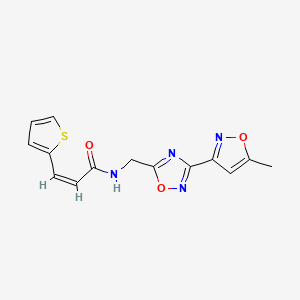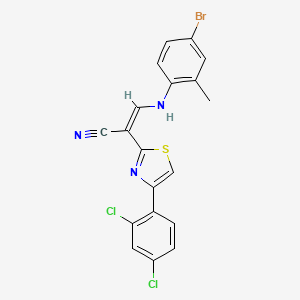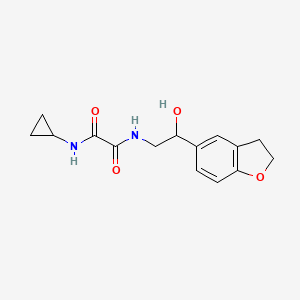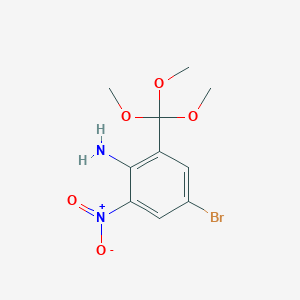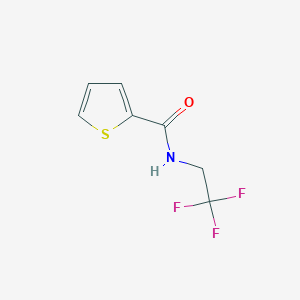
N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide
Overview
Description
“N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide” is a fluorine-containing organic compound . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for such compounds, especially in the field of new drug development .
Synthesis Analysis
The synthesis of thiophene derivatives, like “this compound”, often involves condensation reactions . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
“this compound” has been involved in various organic synthesis reactions . These reactions focus on the types of reactions and the stereoselectivity of products .Scientific Research Applications
1. Chemical Reactions and Properties
N-(2-Thienyl)allene carboxamides, including derivatives of thiophene-2-carboxamide, undergo the Intramolecular Diels–Alder reaction. This reaction demonstrates the versatility of the thiophene nucleus, acting as both a diene and a dienophile, depending on substituents in the allenic ω-position (Himbert, Schlindwein, & Maas, 1990).
2. Synthesis and Structural Analysis
A study synthesized N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, demonstrating its antimicrobial activity and detailed structural characterization through various spectroscopic techniques. This highlights its potential in the field of antimicrobial research (Cakmak et al., 2022).
3. Biochemical Applications
In biochemical research, thiophene-2-carboxamides have been explored for their properties as class II histone deacetylase (HDAC) inhibitors. This involves studying their metabolic stability in cells and identifying compounds with enhanced stability and potency (Scarpelli et al., 2008).
4. Spectroscopic Investigations
The infrared and ultraviolet spectra of 2-thiophene-carboxamides have been studied, providing essential insights into their chromophores and molecular vibrations. Such studies are crucial in the identification and analysis of these compounds (Alberghina, Arcoria, Fisichella, & Scarlata, 1972).
5. Cellular Growth Impact Studies
Research on N-glycosyl-thiophene-2-carboxamides includes their synthesis and effects on the growth of different cell types, like bovine aortic endothelial cells and synoviocytes. This work delves into their potential as inhibitors of specific cellular processes (Rawe et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It is worth noting that thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
The introduction of a trifluoromethyl group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .
Result of Action
Thiophene derivatives are known to have a variety of biological effects, depending on their specific targets and mode of action .
properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NOS/c8-7(9,10)4-11-6(12)5-2-1-3-13-5/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKSZICJVPCAAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2940154.png)

![2-Methylpropyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2940161.png)

![1,5-Dimethylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane];hydrochloride](/img/structure/B2940165.png)
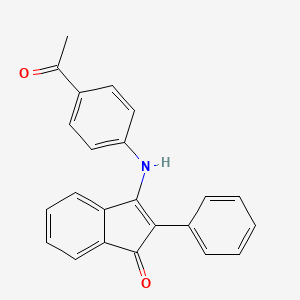
![5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2940168.png)
![N-(2-fluorophenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2940169.png)

